molecular formula C12H13N3O4 B12166977 methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate

methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate

Cat. No.: B12166977
M. Wt: 263.25 g/mol
InChI Key: ZVAXCUQNRJJSBP-UHFFFAOYSA-N
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Description

Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxazole ring fused with a pyridine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate is unique due to its specific substitution pattern and the presence of the glycinate moiety, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.

Biological Activity

Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate (CAS Number: 1153351-14-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃N₃O₄ with a molecular weight of 263.25 g/mol. The compound features a complex structure that includes both oxazole and pyridine rings, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₄
Molecular Weight263.25 g/mol
CAS Number1153351-14-4

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer activity. A study evaluated various compounds against a panel of cancer cell lines representing different types of cancer. Although specific data on this compound's activity were not detailed in the results available, similar compounds have shown varying degrees of growth inhibition across leukemia and solid tumor lines .

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The oxazole and pyridine moieties are known to interact with biological targets that regulate cell growth and apoptosis.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antitumor Activity : A compound structurally similar to this compound was tested against 60 cancer cell lines at a concentration of 10 µM. The average growth inhibition across these lines was around 104.68%, indicating modest anticancer potential .
  • Antioxidant Activity : Related oxazole derivatives have shown antioxidant properties in various assays. These activities are significant as they suggest potential protective effects against oxidative stress in cells.

In Vitro Studies

In vitro evaluations have demonstrated that compounds in the same family can exhibit diverse bioactive properties including:

  • Anticancer : Compounds have shown varying levels of effectiveness against multiple cancer types.
  • Antioxidant : Some derivatives have demonstrated the ability to scavenge free radicals effectively.

Comparative Analysis

To better understand the biological activity of this compound in comparison with similar compounds:

Compound NameAnticancer Activity (%)Antioxidant Activity
This compoundTBDTBD
Similar Oxazole Derivative92.48 - 126.61Moderate

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

methyl 2-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]acetate

InChI

InChI=1S/C12H13N3O4/c1-6-4-8(11(17)13-5-9(16)18-3)10-7(2)15-19-12(10)14-6/h4H,5H2,1-3H3,(H,13,17)

InChI Key

ZVAXCUQNRJJSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC(=O)OC

Origin of Product

United States

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